Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl ester group at the 5-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can result in various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-10-12-7-8(2)13(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
HUTJEWSGEONZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=C(N21)C |
Origin of Product |
United States |
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